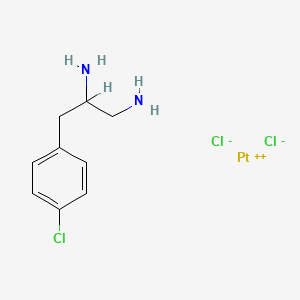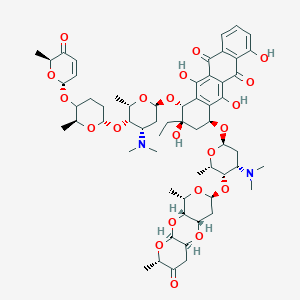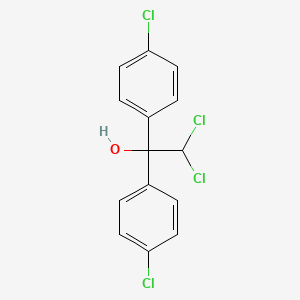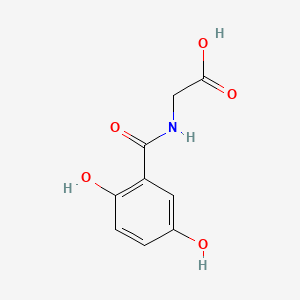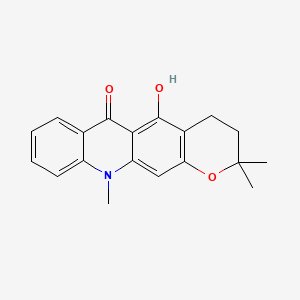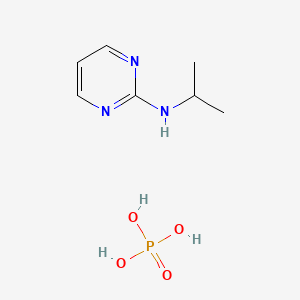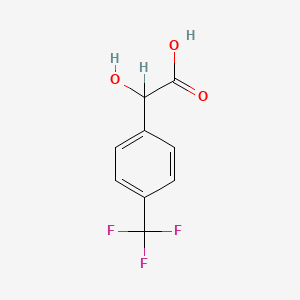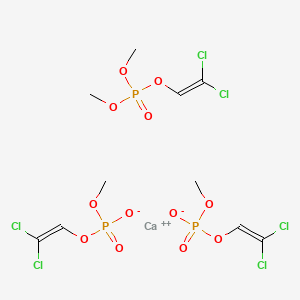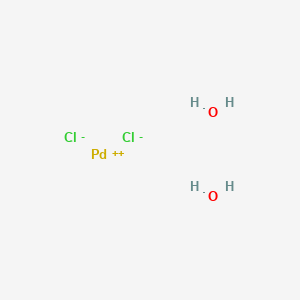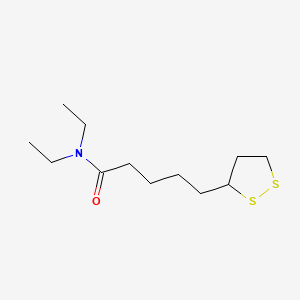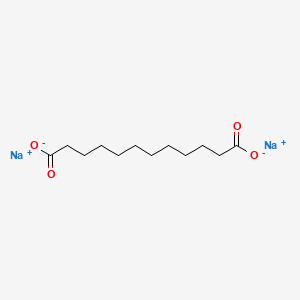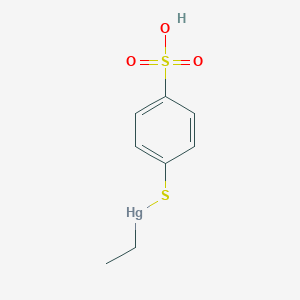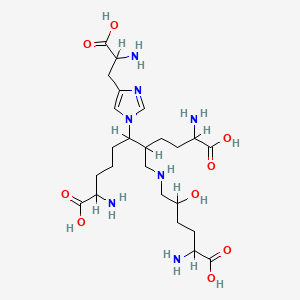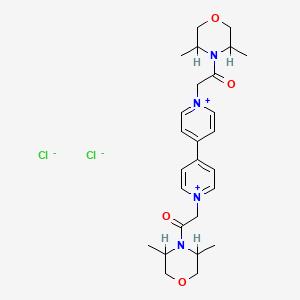
Morfamquat dichloride
Overview
Description
Morfamquat dichloride is a herbicide that is not widely used in the developed world . It is a derivative of morfamquat . It is moderately toxic and a neurotoxin, as well as being a known skin and eye irritant .
Molecular Structure Analysis
The molecular formula of Morfamquat dichloride is C26H36Cl2N4O4 . It is a chiral molecule . The InChIKey is LVPGGWVHPIAEMC-UHFFFAOYSA-L . The structural formula can be represented as CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=N+CC(=O)N4C(COCC4C)C)C. [Cl-]. [Cl-] .Physical And Chemical Properties Analysis
Morfamquat dichloride has a molecular weight of 540.50238 . It has a melting point of over 300 °C . More specific physical and chemical properties might be found in specialized chemical databases or safety data sheets.Scientific Research Applications
1. Mechanisms of Toxicity and Environmental Impact
Morfamquat dichloride, a derivative of paraquat, is primarily studied for its toxicological impacts. For instance, studies have delved into the mechanisms of paraquat dichloride's lung toxicity and its clinical implications, highlighting the elevated morbidity and mortality from poisonings, and the retention of paraquat in the lungs (Dinis-Oliveira et al., 2008). Another research focus is on the environmental effects of paraquat dichloride, such as its impact on soil arthropods in agricultural settings. This research demonstrates the potential toxicity of paraquat to non-target organisms like terrestrial arthropods and its influence on their population dynamics (Nurulalia et al., 2021).
2. Histopathological Effects on Aquatic and Terrestrial Organisms
There's significant interest in the histopathological effects of paraquat dichloride on various organisms. For instance, a study on freshwater fish revealed considerable alterations in the histology of vital organs like gills, liver, and kidney upon exposure to paraquat dichloride, affecting key functions like respiration, excretion, and metabolic regulation (Badroo et al., 2020). In terrestrial animals, research has examined the impact of paraquat dichloride on the histology of organs such as the liver and testes in laboratory animals, highlighting its potential toxic effects on various bodily systems (Edo, 2022).
3. Implications in Neurological Diseases
The association between paraquat dichloride exposure and neurological disorders, particularly Parkinson's Disease, has been a major area of research. Studies have investigated the role of paraquat dichloride in the development of Parkinson’s Disease, focusing on its neurotoxic effects and the mechanisms leading to dopaminergic neuron damage (Smeyne et al., 2016). This line of research is crucial for understanding the environmental factors contributing to neurodegenerative diseases.
4. Analytical Detection and Depuration Techniques
The development of methods for detecting paraquat dichloride in environmental samples, such as water bodies, is a significant area of research. Techniques like differential pulse cathodic stripping voltammetry have been employed for the electroanalytical determination of paraquat dichloride in water (Paramalinggam et al., 2018). Additionally, studies on the depuration of paraquat dichloride from aquatic organisms have been conducted, providing insights into how aquatic life can eliminate this toxin from their systems (Ikpesu, 2013).
Safety And Hazards
Morfamquat dichloride is moderately toxic and a neurotoxin . It is also a known skin and eye irritant . It is classified as Acute toxicity - Category 4, Oral, Skin irritation, Category 2, Eye irritation, Category 2, Specific target organ toxicity – single exposure, Category 3, Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O4.2ClH/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4;;/h5-12,19-22H,13-18H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPGGWVHPIAEMC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963561 | |
| Record name | 1,1'-Bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morfamquat dichloride | |
CAS RN |
4636-83-3 | |
| Record name | Morfamquat dichloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004636833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morfamquat dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORFAMQUAT DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOY8A0S49U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



